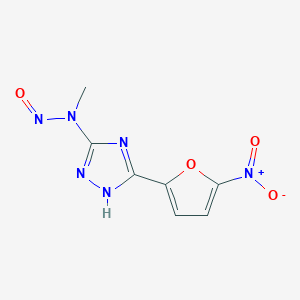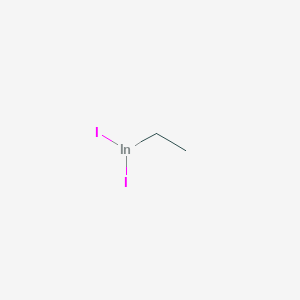
Ethyl(diiodo)indigane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(diiodo)indigane is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of ethyl and diiodo groups attached to an indigane backbone, making it a subject of study in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(diiodo)indigane typically involves the iodination of an indigane precursor. One common method includes the reaction of an indigane compound with iodine or iodides in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for the precise control of reaction conditions and the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(diiodo)indigane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The diiodo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized indigane compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl(diiodo)indigane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Ethyl(diiodo)indigane involves its interaction with molecular targets through the iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include oxidative addition and reductive elimination processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl(diiodo)indigane
- Propyl(diiodo)indigane
- Butyl(diiodo)indigane
Uniqueness
This compound is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its methyl, propyl, and butyl counterparts.
Eigenschaften
CAS-Nummer |
37865-57-9 |
|---|---|
Molekularformel |
C2H5I2In |
Molekulargewicht |
397.69 g/mol |
IUPAC-Name |
ethyl(diiodo)indigane |
InChI |
InChI=1S/C2H5.2HI.In/c1-2;;;/h1H2,2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
ALSCZKNMZXXGOB-UHFFFAOYSA-L |
Kanonische SMILES |
CC[In](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




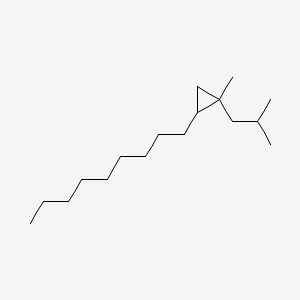
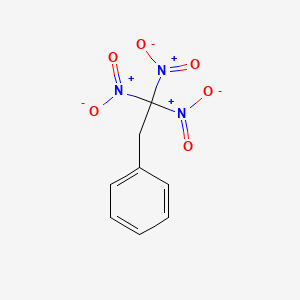
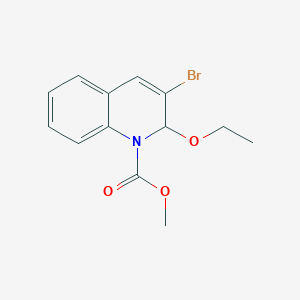
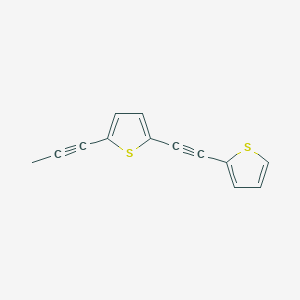


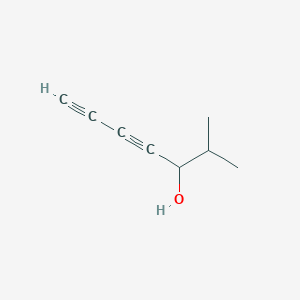
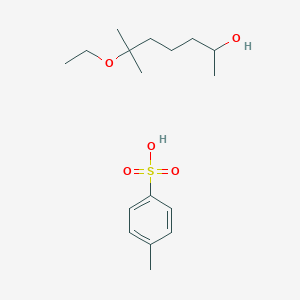
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
methanone](/img/structure/B14672353.png)

